The Definitive Technical Guide to (6-Iodoquinolin-3-yl)boronic Acid: Physicochemical Profiling and Iterative Cross-Coupling Strategies
The Definitive Technical Guide to (6-Iodoquinolin-3-yl)boronic Acid: Physicochemical Profiling and Iterative Cross-Coupling Strategies
Executive Summary
(6-Iodoquinolin-3-yl)boronic acid is a highly specialized, bifunctional heterocyclic building block utilized in advanced organic synthesis, materials science, and drug discovery. Because it possesses both a nucleophilic boronic acid moiety and an electrophilic aryl iodide on a rigid quinoline scaffold, it serves as a powerful linchpin for orthogonal cross-coupling.
To directly address the core parameters of this compound:
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Exact Molecular Weight: 298.875 g/mol
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CAS Registry Number: Unassigned ("No CAS") [1]
Due to its novelty and highly specific application profile as an advanced intermediate, it has not yet been assigned a formal CAS Registry Number by the American Chemical Society. Instead, it is cataloged by major chemical suppliers such as and under its MDL number, MFCD33552060 [1][2].
Physicochemical & Structural Profiling
Understanding the exact mass and structural parameters is critical for mass spectrometry (LC-MS/HRMS) validation during synthetic workflows[1]. Below is the consolidated physicochemical data for the free base of (6-Iodoquinolin-3-yl)boronic acid.
| Property | Value |
| Chemical Name | (6-Iodoquinolin-3-yl)boronic acid |
| Molecular Formula | C9H7BINO2 |
| Exact Mass (Monoisotopic) | 298.9614 Da |
| Molecular Weight | 298.875 g/mol |
| CAS Registry Number | Unassigned / No CAS |
| MDL Number | MFCD33552060 |
| SMILES | B(C1=CC2=C(C=CC(=C2)I)N=C1)(O)O |
| Key Functionalities | C3-Boronic Acid (Nucleophile), C6-Iodide (Electrophile) |
The Bifunctional Conundrum: Causality in Experimental Design
The structural brilliance of (6-Iodoquinolin-3-yl)boronic acid is also its greatest synthetic liability. The molecule contains an highly reactive electrophilic carbon-iodine (C-I) bond and a nucleophilic boronic acid (-B(OH)2) group[3].
If subjected directly to standard palladium-catalyzed Suzuki-Miyaura cross-coupling conditions, the molecule will undergo rapid, uncontrolled intermolecular self-condensation[4][5]. The boronic acid of one monomer will transmetalate and couple with the C-I bond of another, leading to poly(quinoline) oligomers rather than the desired discrete small molecule.
To harness this building block for modular drug discovery, chemists must employ an iterative cross-coupling (ICC) strategy[6]. This requires the transient masking of the boronic acid group to neutralize its transmetalation capability while the C-I bond is reacted, followed by the subsequent reactivation of the boron center[7][8].
Iterative Cross-Coupling via MIDA Boronates
The most robust method for handling bifunctional halo-boronic acids is the [6]. By reacting the free boronic acid with N-methyliminodiacetic acid (MIDA), the boron atom is rehybridized from a planar, electron-deficient sp2 state to a tetrahedral, sp3 state. This complexation completely halts the boron's ability to undergo transmetalation with palladium, effectively rendering it inert under anhydrous cross-coupling conditions[8].
Iterative cross-coupling workflow for (6-Iodoquinolin-3-yl)boronic acid using MIDA protection.
Self-Validating Experimental Protocols
To ensure high-fidelity synthesis without oligomerization, the following self-validating system of protocols must be employed. Each step is designed with built-in causality to prevent side reactions[8].
Protocol A: Synthesis of 6-Iodoquinolin-3-yl MIDA Boronate
Objective: Rehybridize the boron center to sp3 to prevent self-condensation.
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Reagent Mixing: In a round-bottom flask equipped with a Dean-Stark apparatus, combine (6-Iodoquinolin-3-yl)boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA, 1.2 equiv).
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Solvent Addition: Suspend the mixture in a 1:1 ratio of Toluene and DMSO (0.1 M concentration). Causality: DMSO solubilizes the highly polar MIDA ligand, while Toluene forms an azeotrope with water.
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Dehydrative Condensation: Reflux the mixture at 110 °C for 12 hours. Causality: The continuous azeotropic removal of water drives the thermodynamically reversible esterification to completion[4].
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Isolation: Cool to room temperature, concentrate under reduced pressure to remove Toluene, and precipitate the product by adding excess diethyl ether. Filter and dry to obtain the bench-stable MIDA boronate[8].
Protocol B: Chemoselective C6 Cross-Coupling
Objective: Functionalize the C-I bond while leaving the MIDA-protected boron intact.
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Reaction Setup: In a strictly anhydrous Schlenk tube, combine the 6-Iodoquinolin-3-yl MIDA boronate (1.0 equiv), a terminal alkyne or boronic acid partner (1.1 equiv), Pd(dppf)Cl2 (0.05 equiv), and anhydrous K3PO4 (3.0 equiv).
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Solvent: Add anhydrous 1,4-Dioxane. Causality: Strict exclusion of water is mandatory. Even trace moisture at elevated temperatures can prematurely hydrolyze the MIDA boronate, triggering catastrophic self-condensation[8].
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Execution: Stir at 80 °C for 8 hours. The highly reactive C-I bond undergoes rapid oxidative addition, yielding the 6-substituted quinolin-3-yl MIDA boronate.
Protocol C: MIDA Deprotection and C3 Cross-Coupling
Objective: Reactivate the boron nucleophile for the final structural elaboration.
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Deprotection: Dissolve the 6-substituted MIDA boronate in THF. Add 1.0 M aqueous NaOH (3.0 equiv) and stir at room temperature for 30 minutes. Causality: The MIDA ligand is highly susceptible to mild aqueous base, rapidly releasing the free boronic acid without requiring harsh conditions that might cleave the newly formed C6-substituent[8].
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Quench & Final Coupling: Quench with aqueous saturated NH4Cl . The resulting free boronic acid can now be immediately subjected to standard aqueous Suzuki-Miyaura conditions with a new aryl halide (R'-X) to yield the fully elaborated 3,6-disubstituted quinoline target.
References
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Gillis, E. P.; Burke, M. D. "Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates". Journal of the American Chemical Society, 2007.[Link]
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Li, J.; Grillo, A. S.; Burke, M. D. "From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks". Accounts of Chemical Research, 2015.[Link]
Sources
- 1. Combi-Blocks [combi-blocks.com]
- 2. Combi-Blocks [combi-blocks.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. From synthesis to function via iterative assembly of N-methyliminodiacetic acid boronate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
